N'-(4-chlorophenyl)pyridine-4-carboximidamide
Description
N’-(4-chlorophenyl)pyridine-4-carboximidamide is an organic compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-chlorophenyl group
Properties
CAS No. |
23565-10-8 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H10ClN3/c13-10-1-3-11(4-2-10)16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16) |
InChI Key |
CNBCJBZXCQVCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(4-chlorophenyl)pyridine-4-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-(4-chlorophenyl)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-chlorophenyl)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-(4-chlorophenyl)pyridine-4-carboximidamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
Substituted pyridine derivatives: These compounds share the pyridine core but have different substituents, leading to variations in their chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
